

Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid via Catalytic Hydrogenation: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Cyclohexanedicarboxylic acid

Cat. No.: B167927

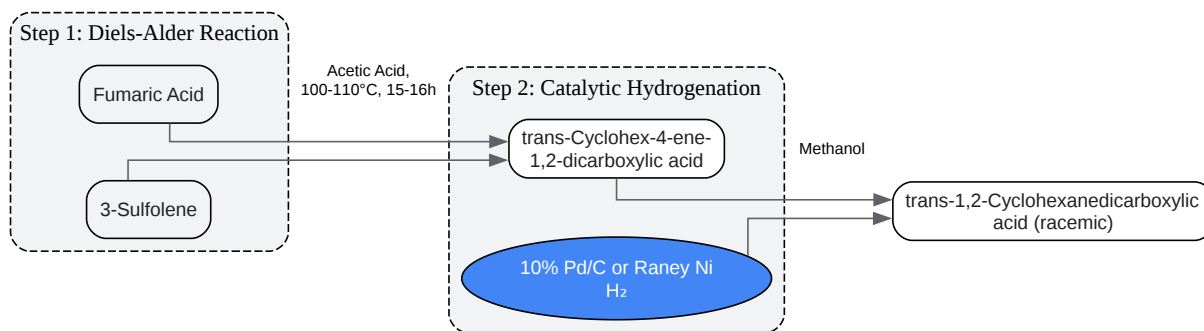
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of racemic trans-**1,2-cyclohexanedicarboxylic acid**, a crucial intermediate in pharmaceutical and fine chemical industries. The described methodology focuses on a robust two-step process commencing with a Diels-Alder reaction to form the key intermediate, trans-cyclohex-4-ene-1,2-dicarboxylic acid, followed by its catalytic hydrogenation to yield the desired saturated dicarboxylic acid. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.

I. Overview of the Synthetic Pathway

The synthesis of trans-**1,2-cyclohexanedicarboxylic acid** is achieved through a sequential reaction pathway. The initial step involves the [4+2] cycloaddition (Diels-Alder reaction) of fumaric acid and 3-sulfolene. In this reaction, 3-sulfolene serves as an in situ source of 1,3-butadiene. The subsequent and final step is the catalytic hydrogenation of the resulting trans-cyclohex-4-ene-1,2-dicarboxylic acid, which saturates the carbon-carbon double bond to yield the target molecule.



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Caption: Overall synthetic pathway for trans-**1,2-cyclohexanedicarboxylic acid**.

II. Experimental Protocols

A. Step 1: Synthesis of trans-Cyclohex-4-ene-1,2-dicarboxylic acid

This procedure details the Diels-Alder reaction between fumaric acid and 3-sulfolene to produce the unsaturated dicarboxylic acid intermediate.

Materials:

- Fumaric acid
- 3-Sulfolene
- Acetic acid
- Toluene
- Ethyl acetate
- Autoclave or sealed reaction vessel

- Rotary evaporator

Procedure:

- In a clean and dry autoclave, combine 100 g (0.846 mol) of 3-sulfolene, 63 g (0.542 mol) of fumaric acid, and 650 ml of acetic acid.
- Stir the mixture at room temperature.
- Slowly raise the temperature of the reaction mixture to 100-110°C and maintain this temperature for 15-16 hours with continuous stirring.
- After the reaction is complete, cool the mixture and remove the excess acetic acid under reduced pressure at a temperature below 50°C.
- Co-distill the residue with toluene to ensure complete removal of acetic acid, yielding a crude product.
- Treat the crude product with ethyl acetate to precipitate the trans-cyclohex-4-ene-1,2-dicarboxylic acid.
- Filter the solid product and dry.

B. Step 2: Catalytic Hydrogenation to trans-1,2-Cyclohexanedicarboxylic acid

This section describes the reduction of the double bond in trans-cyclohex-4-ene-1,2-dicarboxylic acid using a palladium on carbon catalyst.

Materials:

- trans-Cyclohex-4-ene-1,2-dicarboxylic acid
- 10% Palladium on carbon (Pd/C)
- Methanol
- Hydrogenation reactor (e.g., Parr hydrogenator)

- Filtration apparatus

Procedure:

- Dissolve the trans-cyclohex-4-ene-1,2-dicarboxylic acid obtained from Step 1 in methanol in a suitable hydrogenation reactor.
- Add 10% Palladium on carbon catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
- Seal the reactor and purge with hydrogen gas to remove air.
- Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
- Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until hydrogen uptake ceases.
- Upon completion, carefully vent the hydrogen from the reactor.
- Filter the reaction mixture to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude racemic trans-**1,2-cyclohexanedicarboxylic acid**.

C. Purification

The crude trans-**1,2-cyclohexanedicarboxylic acid** can be purified by recrystallization.

Materials:

- Crude trans-**1,2-cyclohexanedicarboxylic acid**
- Water or a suitable solvent mixture
- Heating and cooling apparatus
- Filtration apparatus

Procedure:

- Dissolve the crude product in a minimum amount of hot water.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold water.
- Dry the crystals under vacuum to obtain pure racemic trans-**1,2-cyclohexanedicarboxylic acid**.

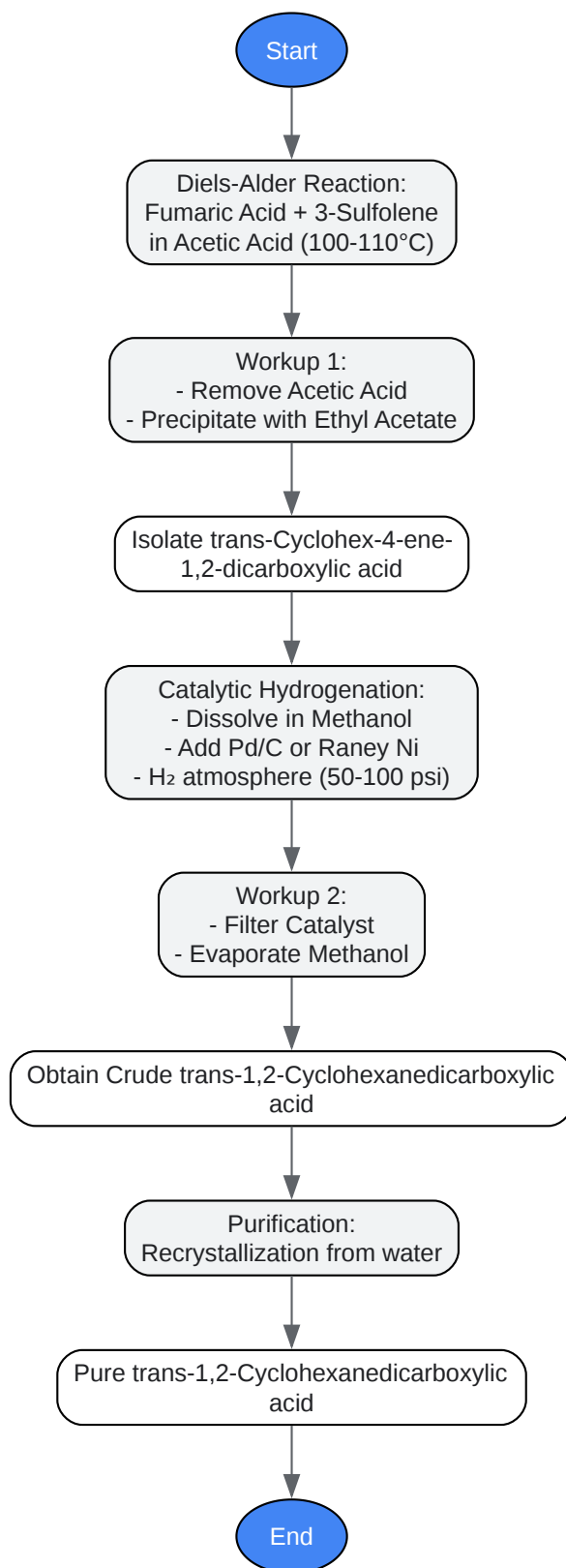
III. Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of trans-**1,2-cyclohexanedicarboxylic acid**.

Parameter	Step 1: Diels-Alder Reaction	Step 2: Catalytic Hydrogenation
Starting Materials	Fumaric acid, 3-Sulfolene	trans-Cyclohex-4-ene-1,2-dicarboxylic acid
Catalyst	N/A	10% Palladium on Carbon or Raney Nickel
Solvent	Acetic Acid	Methanol
Temperature	100-110 °C	Room Temperature
Pressure	N/A (sealed vessel)	50-100 psi H ₂
Reaction Time	15-16 hours	Varies (monitor H ₂ uptake)
Typical Yield	High	Quantitative
Product Purity	>99% after recrystallization	>99% after recrystallization

IV. Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of trans-1,2-cyclohexanedicarboxylic acid.



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